molecular formula C23H27N3O5S B5249053 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE

Cat. No.: B5249053
M. Wt: 457.5 g/mol
InChI Key: HUNWRHRYZLJWKC-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is a complex organic compound that features a benzodioxole ring, a pyrrolidine sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Benzodioxole to a Piperazine Ring: This step involves the reaction of the benzodioxole derivative with a piperazine derivative under basic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This is done by reacting the intermediate with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted derivatives at the benzodioxole or piperazine ring.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The pyrrolidine sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is unique due to the combination of its structural features, which include a benzodioxole ring, a pyrrolidine sulfonyl group, and a piperazine ring. This combination imparts unique chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c27-23(19-4-3-5-20(15-19)32(28,29)26-8-1-2-9-26)25-12-10-24(11-13-25)16-18-6-7-21-22(14-18)31-17-30-21/h3-7,14-15H,1-2,8-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNWRHRYZLJWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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